molecular formula C18H16Cl2FN3S B2437631 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-08-6

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2437631
CAS No.: 847389-08-6
M. Wt: 396.31
InChI Key: QSIXMYMIZXRSDM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a recognized and potent ATP-competitive inhibitor of the B-RAF kinase, a critical serine/threonine-protein kinase in the MAPK/ERK signaling pathway. This pathway is a primary regulator of cell growth, proliferation, and differentiation, and its dysregulation, often through B-RAF mutations, is a hallmark of numerous cancers, particularly melanoma, colorectal cancer, and papillary thyroid carcinoma. The specific research value of this thiourea-based compound lies in its utility as a chemical probe to investigate the oncogenic signaling driven by mutant B-RAF [1] . By selectively inhibiting B-RAF kinase activity, it allows researchers to delineate the functional consequences of pathway suppression in vitro and in vivo, including effects on tumor cell viability, cell cycle progression, and the induction of apoptosis. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and subsequent activation of the downstream effector MEK, effectively halting the propagation of growth-promoting signals through the ERK cascade [2] . Studies on this compound and its analogs contribute significantly to the field of targeted cancer therapy, providing a structural and pharmacological foundation for understanding drug-kinase interactions and for the rational design of next-generation inhibitors aimed at overcoming clinical resistance mechanisms that emerge in patients treated with first-line B-RAF inhibitors [1] .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3S/c1-10-13(14-8-11(21)2-5-17(14)23-10)6-7-22-18(25)24-12-3-4-15(19)16(20)9-12/h2-5,8-9,23H,6-7H2,1H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXMYMIZXRSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-fluoro-2-methyl-1H-indole.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with carbon disulfide and an alkylating agent to form the corresponding isothiocyanate intermediate.

    Coupling Reaction: The isothiocyanate intermediate is then reacted with 5-fluoro-2-methyl-1H-indole in the presence of a base, such as triethylamine, to yield the final thiourea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol or amine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with carbon disulfide and an alkylating agent to form an isothiocyanate intermediate, which is then coupled with 5-fluoro-2-methyl-1H-indole. The final product features a thiourea group that is crucial for its biological activity.

Key Characteristics

  • Molecular Formula : C18H17Cl2N3S
  • Molecular Weight : 378.32 g/mol
  • IUPAC Name : 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Scientific Research Applications

The compound's unique structure allows it to be explored for various applications:

Medicinal Chemistry

Research indicates that this compound may possess anti-cancer and anti-inflammatory properties. Its thiourea moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.

The compound has been investigated for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulator : It could interact with receptors to alter physiological responses.

Antimicrobial Activity

A study demonstrated the antimicrobial properties of thiourea derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported as low as 0.78–3.125 μg/mL, indicating strong antibacterial activity.

Anticancer Efficacy

Research on related thiourea compounds showed their ability to inhibit the growth of various cancer cell lines. For instance, compounds similar to this one induced apoptosis in cancer cells through specific signaling pathways.

Biological Activities of Thiourea Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Values
Thiourea AAntibacterialStaphylococcus aureus0.78–3.125 μg/mL
Thiourea BAnticancerMCF-7 (breast cancer)IC50 = 12 μM
Thiourea CAntifungalCandida albicansMIC = 6.25 μg/mL
This CompoundAnticancerA549 (lung cancer)IC50 = TBD

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural features:

Structural FeatureImpact on Activity
Halogen atomsEnhanced lipophilicity and activity
Indole moietyImproved interaction with biological targets

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea: Lacks the methyl group on the indole ring.

    1-(3,4-Dichlorophenyl)-3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]thiourea: Substitutes the fluorine atom with chlorine.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is unique due to the specific combination of substituents on the phenyl and indole rings, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms, along with the methyl group, can enhance its binding affinity and specificity for certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial , anticancer , and antioxidant properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19Cl2FN2SC_{19}H_{19}Cl_2FN_2S, with a molecular weight of approximately 392.34 g/mol. The structure consists of a thiourea moiety linked to an indole derivative, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain thiourea derivatives had IC50 values ranging from 1.29 to 20 µM against different cancer types including breast and prostate cancers . The mechanism of action is believed to involve the inhibition of specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling alterations .

Antimicrobial Activity

Thiourea compounds are also noted for their antimicrobial properties. The compound has been evaluated against a range of pathogenic bacteria and fungi. The structure-activity relationship (SAR) studies suggest that the presence of halogen substitutions (like chlorine in this compound) enhances antimicrobial efficacy. For example, derivatives with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Antioxidant Activity

The antioxidant potential of thiourea derivatives has been highlighted in several studies. The compound's ability to scavenge free radicals was tested using assays like DPPH and ABTS, showing significant reducing power. Compounds within this class have demonstrated IC50 values for antioxidant activity ranging from 45 to 52 µg/mL , indicating their potential utility in mitigating oxidative stress-related conditions .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiourea derivatives reported that those with indole linkages exhibited enhanced cytotoxicity against human leukemia cell lines (IC50 values as low as 1.50 µM ) compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of various thiourea derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with dichlorophenyl groups had superior activity compared to their non-substituted counterparts .

Summary Table of Biological Activities

Activity TypeIC50 RangeNotable Findings
Anticancer1.29 - 20 µMEffective against breast and prostate cancer cell lines
Antimicrobial10 µg/mLActive against Gram-positive and Gram-negative bacteria
Antioxidant45 - 52 µg/mLSignificant free radical scavenging ability

Q & A

Q. What are the optimal synthetic parameters for preparing this thiourea derivative?

The synthesis typically involves reacting substituted aniline derivatives with indole-containing amines using thiophosgene or thiocarbonyl reagents. Key parameters include:

  • Temperature : Reactions often proceed at 0–25°C for intermediate steps, with reflux (70–100°C) for thiourea bond formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of dichlorophenyl and indole substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers assess the compound's biological activity in vitro?

  • Enzyme Inhibition Assays : Test against kinases or metabolic enzymes (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for thiourea derivatives?

Discrepancies often arise from:

  • Substrate Purity : Impure starting materials (e.g., residual moisture in amines) reduce yields. Pre-drying reagents over molecular sieves is recommended .
  • Catalyst Variability : Use of trace bases (e.g., triethylamine) or transition metals may require optimization .
  • Reaction Monitoring : Real-time TLC or in situ IR spectroscopy helps identify incomplete reactions .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., thiourea sulfur’s nucleophilicity) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How to address instability during formulation studies?

  • pH Stability : The compound degrades under acidic conditions (pH < 4). Use lyophilization with buffered excipients (pH 7.4) for long-term storage .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • Solubility Enhancement : Nanoemulsions (e.g., Tween-80/PEG mixtures) improve bioavailability .

Q. What strategies validate conflicting biological activity data across studies?

  • Dose-Response Reproducibility : Repeat assays in triplicate with standardized cell lines .
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS detects degradation products that may skew activity results .

Methodological Guidance Tables

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterOptimal RangeEvidence Source
Temperature0–25°C (step 1); 70–100°C (step 2)
SolventDMF or ethanol
Reaction Time6–12 hours

Q. Table 2. Stability Under Different Conditions

ConditionStability OutcomeEvidence Source
pH 2.0 (aqueous)Rapid degradation
pH 7.4 (buffer)Stable for >30 days
UV Light (254 nm)50% degradation in 24h

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